![molecular formula C15H19N3O2S B15096400 [5-(4-tert-Butyl-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B15096400.png)
[5-(4-tert-Butyl-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(4-tert-Butyl-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid is a complex organic compound that features a triazole ring, a tert-butyl group, and a sulfanyl-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-tert-Butyl-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the tert-butyl group and the sulfanyl-acetic acid moiety. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
[5-(4-tert-Butyl-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a simpler hydrocarbon.
Scientific Research Applications
Chemistry
In chemistry, [5-(4-tert-Butyl-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study enzyme interactions, cellular pathways, and other biochemical processes. Its ability to interact with specific molecular targets makes it a valuable tool for understanding biological mechanisms.
Medicine
In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases and conditions, particularly those involving inflammation and oxidative stress.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring stability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of [5-(4-tert-Butyl-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- 4,5-Dihydroxy-1,3-benzenedisulfonic acid
Uniqueness
Compared to similar compounds, [5-(4-tert-Butyl-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid stands out due to its unique combination of functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industry.
Biological Activity
The compound [5-(4-tert-butyl-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid belongs to the class of 1,2,4-triazole derivatives, which are recognized for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a triazole ring, a phenyl group with a tert-butyl substituent, and a sulfanyl acetic acid moiety. The presence of these functional groups contributes to its biological activity.
Antimicrobial Activity
- Antibacterial Properties : Triazole derivatives have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound demonstrated effective Minimum Inhibitory Concentrations (MIC) against pathogens like E. coli and Staphylococcus aureus .
- Antifungal Activity : The triazole ring is known for its antifungal properties due to its ability to inhibit fungal cytochrome P450 enzymes. This compound may exhibit similar effects, making it a candidate for treating fungal infections .
Antioxidant Activity
Triazole derivatives have been reported to possess antioxidant properties. The antioxidant capacity can be quantified using assays such as DPPH and ABTS. Preliminary studies suggest that compounds in this class can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .
Anti-inflammatory Effects
Several studies indicate that triazole derivatives exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases .
Anticancer Potential
Research has highlighted the anticancer properties of triazole derivatives through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. The specific interactions with molecular targets involved in cancer progression are areas of ongoing investigation .
The biological activities of this compound are attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The triazole moiety can interact with enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : The compound may bind to specific receptors influencing signaling pathways related to inflammation and cell proliferation.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study evaluating the antimicrobial efficacy of triazole derivatives found that certain compounds exhibited MIC values comparable to established antibiotics against resistant strains .
- Antioxidant Efficacy Assessment : Another research highlighted that derivative compounds showed IC50 values in antioxidant assays significantly lower than standard antioxidants like ascorbic acid .
- Anticancer Activity Evaluation : In vitro studies demonstrated that triazole derivatives could induce apoptosis in cancer cell lines with IC50 values indicating potent anticancer activity .
Data Summary Table
Properties
Molecular Formula |
C15H19N3O2S |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C15H19N3O2S/c1-15(2,3)11-7-5-10(6-8-11)13-16-17-14(18(13)4)21-9-12(19)20/h5-8H,9H2,1-4H3,(H,19,20) |
InChI Key |
YCHYJFAGQAUBGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C)SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.